Repotrectinib: A Comprehensive Technical Guide on its Chemical Structure and Properties
Repotrectinib: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repotrectinib, marketed under the brand name Augtyro, is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2][3] Its unique macrocyclic structure was rationally designed to overcome resistance to earlier-generation TKIs, particularly mutations in the solvent-front region of the kinase domain.[4][5] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of repotrectinib, intended for a scientific audience.
Chemical Identity and Structure
Repotrectinib (also known as TPX-0005) is a potent, orally available, small molecule inhibitor.[6][7][8] Its compact, three-dimensional macrocyclic structure is a key feature, designed to bind effectively to the ATP-binding pocket of target kinases while avoiding steric hindrance from common resistance mutations.[4][9]
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | [1][4] |
| CAS Number | 1802220-02-5 | [1][7][10] |
| Molecular Formula | C18H18FN5O2 | [1][7][11][12] |
| Molecular Weight | 355.37 g/mol | [6][7][10][12] |
| Canonical SMILES | C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N--INVALID-LINK--C | [10][12] |
| InChI Key | FIKPXCOQUIZNHB-WDEREUQCSA-N | [3][11] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [10][13] |
| Solubility | DMF: 1 mg/ml; DMSO: 0.2 mg/mL | [14] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [10] |
Mechanism of Action and Pharmacology
Repotrectinib is a potent inhibitor of several proto-oncogene tyrosine-protein kinases, primarily ROS1, the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), and anaplastic lymphoma kinase (ALK).[1][3][15]
Signaling Pathway Inhibition
Fusion proteins involving ROS1, NTRK, or ALK can drive tumorigenesis by hyperactivating downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4][16][17] Repotrectinib functions by competitively binding to the ATP-binding site of these kinases, which inhibits their phosphorylation activity.[2] This blockade disrupts key oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][15]
Pharmacodynamics: Inhibitory Activity
Repotrectinib exhibits potent, low-nanomolar inhibitory activity against its target kinases, including clinically relevant solvent-front and gatekeeper mutations that confer resistance to other TKIs.[5][6][18]
| Target Kinase | IC50 (nM) | Reference |
| ROS1 (Wild-Type) | 0.07 | [10][14][19][20] |
| TRKA (Wild-Type) | 0.83 | [10][14][20] |
| TRKB (Wild-Type) | 0.05 | [10][14][20] |
| TRKC (Wild-Type) | 0.1 | [10][14][20] |
| ALK (Wild-Type) | 1.01 | [6][10][19][20] |
| ALK (G1202R Mutant) | 1.26 | [6][10][19][20] |
| ALK (L1196M Mutant) | 1.08 | [6][10][19][20] |
| SRC | 5.3 | [6][14][19][20] |
| FAK | 6.96 | [10][14][19] |
| JAK2 | 1.04 | [10][14][19] |
Pharmacokinetics
The pharmacokinetic profile of repotrectinib has been characterized in clinical studies. It is primarily metabolized by CYP3A4.[4][21]
| Parameter | Value | Reference |
| Bioavailability (Absolute) | 45.7% | [1][4][22] |
| Time to Peak Concentration (Tmax) | ~2-3 hours | [1][4][22] |
| Plasma Protein Binding | 95.4% (in vitro) | [4][21] |
| Apparent Volume of Distribution (Vz/F) | 432 L | [1][4] |
| Metabolism | Primarily by CYP3A4, followed by glucuronidation | [4][15][21] |
| Terminal Half-Life (Single Dose) | ~50.6 - 60.7 hours | [4][21] |
| Terminal Half-Life (Steady-State) | ~35.4 - 40.3 hours | [4][21] |
| Elimination | 88.8% in feces (50.6% unchanged), 4.84% in urine (0.56% unchanged) | [1][4][21] |
Experimental Protocols
The characterization of repotrectinib's activity involves standard preclinical assays. Below are representative methodologies.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of repotrectinib against target kinases is determined using biochemical assays.
Methodology:
-
Reagents: Recombinant kinase enzymes (e.g., ROS1, ALK, TRKA), appropriate peptide substrate, ATP, and repotrectinib at various concentrations.
-
Procedure: The kinase, substrate, and serially diluted repotrectinib are incubated in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often accomplished using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition relative to a control (DMSO vehicle) is plotted against the logarithm of repotrectinib concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[23]
Cell-Based Phosphorylation Assay (Western Blot)
This assay confirms the on-target effect of repotrectinib by measuring the phosphorylation status of the kinase and its downstream effectors in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines expressing the target kinase fusion (e.g., CD74-ROS1) are cultured to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of repotrectinib or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein lysate are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-ROS1) and downstream proteins (e.g., p-ERK, p-AKT), as well as total protein antibodies as loading controls.
-
Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Analysis: Band intensities are quantified to determine the reduction in phosphorylation at different drug concentrations.
Conclusion
Repotrectinib is a highly potent, next-generation TKI with a rationally designed macrocyclic structure that confers significant activity against ROS1, TRK, and ALK kinases, including mutations that drive acquired resistance to other inhibitors. Its favorable pharmacological profile and demonstrated clinical efficacy have established it as a critical therapeutic option for patients with ROS1-positive NSCLC and other solid tumors with relevant genetic alterations. The data presented in this guide underscore the robust preclinical and clinical foundation supporting its use in oncology.
References
- 1. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 3. Repotrectinib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [PDF] Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Repotrectinib | 1802220-02-5 [chemicalbook.com]
- 8. repotrectinib - My Cancer Genome [mycancergenome.org]
- 9. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Repotrectinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Repotrectinib | 1802220-02-5 | CXC22002 | Biosynth [biosynth.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Repotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Repotrectinib: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA Approval Summary: Repotrectinib for locally advanced or metastatic ROS1-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. glpbio.com [glpbio.com]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. drugs.com [drugs.com]
- 23. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
